![molecular formula C12H15Cl2NO B13329608 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)
1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is an organic compound with the molecular formula C13H16ClNO·HCl. It is known for its role as an impurity in ketamine hydrochloride and is used as a pharmaceutical secondary standard . This compound is also referred to as 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol and 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with cyclopentanone in the presence of a methylamine source. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is not well-documented. as an impurity in ketamine hydrochloride, it may interact with similar molecular targets and pathways. Ketamine primarily acts as an NMDA receptor antagonist, leading to its anesthetic and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Ketamine Hydrochloride: The primary compound from which 1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride is derived as an impurity.
1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol: Another name for the same compound.
Ketamine Impurity A: Another related compound used as a reference standard.
Uniqueness
This compound is unique due to its specific structure and role as an impurity in ketamine hydrochloride. Its presence and quantification are crucial for ensuring the purity and safety of pharmaceutical formulations containing ketamine .
Properties
Molecular Formula |
C12H15Cl2NO |
|---|---|
Molecular Weight |
260.16 g/mol |
IUPAC Name |
1-(2-chlorobenzenecarboximidoyl)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)11(14)12(15)7-3-4-8-12;/h1-2,5-6,14-15H,3-4,7-8H2;1H |
InChI Key |
IXTSVDGUKKYTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=N)C2=CC=CC=C2Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)


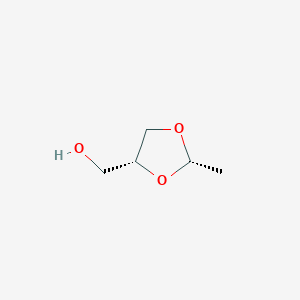
![1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)
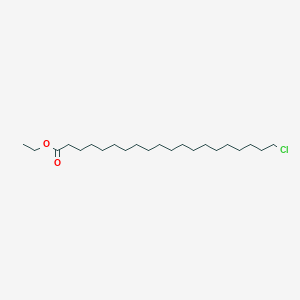
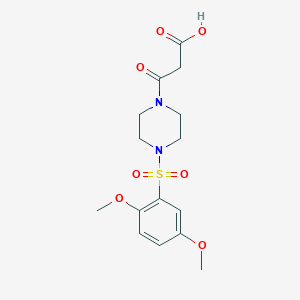
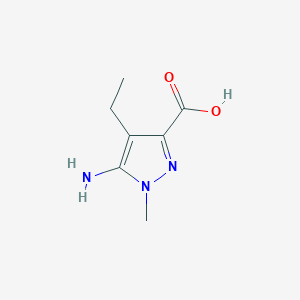

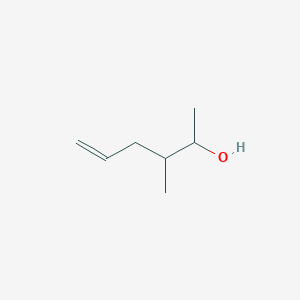
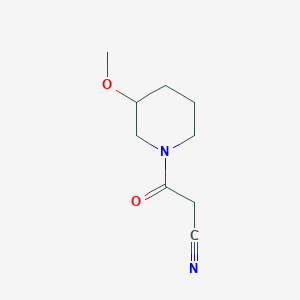
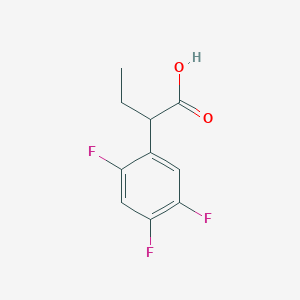
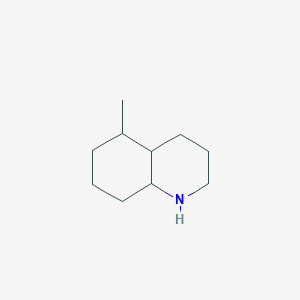
![2-(Methoxycarbonyl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13329607.png)
